
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C23H48O6S2 It is known for its unique structure, which includes an octadecyloxy group attached to a propane-1,2-diyl backbone, with two methanesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the reaction of 3-(octadecyloxy)propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(Octadecyloxy)propane-1,2-diol+2CH3SO2Cl→3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed to yield 3-(octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(Octadecyloxy)propane-1,2-diol and methanesulfonic acid.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for diols.
Biology: Investigated for its potential as a prodrug, where it can be enzymatically converted to active pharmaceutical ingredients.
Medicine: Explored for its anti-inflammatory and antiviral properties, particularly in the development of mutual prodrugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate involves its conversion to active metabolites through enzymatic hydrolysis. The methanesulfonate groups are cleaved, releasing the active diol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application, such as inhibition of viral replication in antiviral research or modulation of inflammatory pathways in anti-inflammatory studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediyl dioctadecanoate
- 1,2-Propanediol, 3-(octadecyloxy)-, dimethanesulfonate
Uniqueness
3-(Octadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its dual methanesulfonate groups, which provide distinct reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
4301-57-9 |
|---|---|
Molekularformel |
C23H48O7S2 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
(2-methylsulfonyloxy-3-octadecoxypropyl) methanesulfonate |
InChI |
InChI=1S/C23H48O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-23(30-32(3,26)27)22-29-31(2,24)25/h23H,4-22H2,1-3H3 |
InChI-Schlüssel |
FNGBKRNFGMMYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


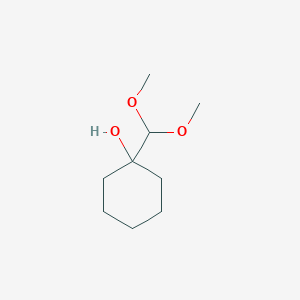

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
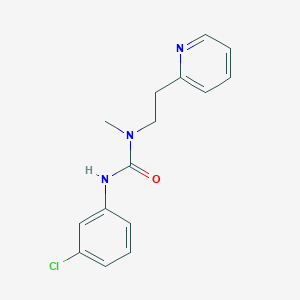
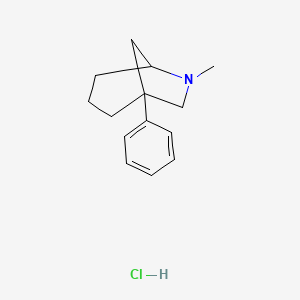

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
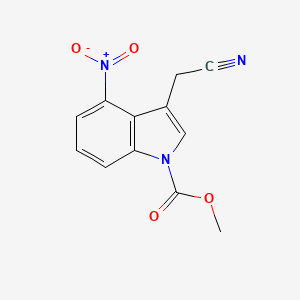
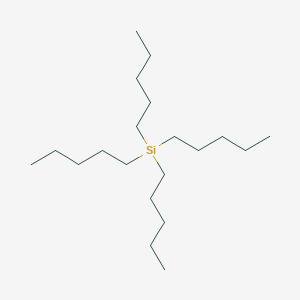
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
